Product packaging for 1,3-Dioxane-5-carboxaldehyde(Cat. No.:CAS No. 1210226-48-4)

1,3-Dioxane-5-carboxaldehyde

Cat. No.: B13878721
CAS No.: 1210226-48-4
M. Wt: 116.11 g/mol
InChI Key: OFZDMIBBHVSHCI-UHFFFAOYSA-N
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Description

1,3-Dioxane-5-carboxaldehyde ( Molecular Formula: C5H8O3) is a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. Compounds based on the 1,3-dioxane scaffold, such as 1,3-dioxan-5-ones, are recognized as valuable protected synthons for carbohydrate synthesis and other biologically relevant molecules . The 1,3-dioxane ring can serve as a protecting group for carbonyl compounds and is a key structural motif in the development of receptor antagonists, demonstrating its utility in pharmacological research . As a functionalized 1,3-dioxane, this carboxaldehyde derivative offers researchers a reactive aldehyde handle for further chemical modifications, including condensation and nucleophilic addition reactions, making it a useful intermediate for constructing more complex molecular architectures. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B13878721 1,3-Dioxane-5-carboxaldehyde CAS No. 1210226-48-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1210226-48-4

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

1,3-dioxane-5-carbaldehyde

InChI

InChI=1S/C5H8O3/c6-1-5-2-7-4-8-3-5/h1,5H,2-4H2

InChI Key

OFZDMIBBHVSHCI-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)C=O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1,3 Dioxane 5 Carboxaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is an electron-deficient center, making it susceptible to a wide range of nucleophilic attacks and condensation reactions. These transformations are fundamental to its use in constructing more complex molecular architectures.

The electrophilic carbon atom of the aldehyde functional group readily reacts with various nucleophiles. These reactions typically proceed via the addition of the nucleophile to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Grignard and Organolithium Reactions: Addition of organometallic reagents such as Grignard reagents (R-MgX) or organolithiums (R-Li) results in the formation of a new carbon-carbon bond, yielding a secondary alcohol upon aqueous workup.

Wittig Reaction: This reaction provides a powerful method for alkene synthesis. 1,3-Dioxane-5-carboxaldehyde reacts with a phosphorus ylide (a Wittig reagent) to form a substituted alkene, with the dioxane ring remaining intact.

Knoevenagel Condensation: In the presence of a weak base (e.g., piperidine, pyridine), the aldehyde condenses with compounds containing active methylene (B1212753) groups (e.g., malonates, cyanoacetates) to form a new carbon-carbon double bond.

Reductive Amination: This is a two-step, one-pot process where the aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) to yield a substituted amine.

The table below summarizes key condensation and addition reactions.

Interactive Table: Nucleophilic Addition and Condensation Reactions
Reaction TypeReagent(s)General Product StructureKey Transformation
Grignard Reaction1. R-MgX 2. H₃O⁺(1,3-Dioxan-5-yl)(R)CH-OHC=O → C-OH and C-C bond formation
Wittig ReactionPh₃P=CHR'(1,3-Dioxan-5-yl)-CH=CHR'C=O → C=C bond formation
Knoevenagel CondensationCH₂(CN)₂, Base(1,3-Dioxan-5-yl)-CH=C(CN)₂C=O → C=C bond formation
Reductive Amination1. R₂NH 2. NaBH₃CN(1,3-Dioxan-5-yl)-CH₂-NR₂C=O → C-N bond formation

The aldehyde group can be readily converted into a variety of other functional groups, a process known as derivatization. These transformations are often used to alter the molecule's reactivity, facilitate purification, or prepare it for subsequent synthetic steps.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1,3-dioxane-5-carboxylic acid . This is typically achieved using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test.

Reduction: Selective reduction of the aldehyde to a primary alcohol, (1,3-dioxan-5-yl)methanol , is efficiently accomplished with hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is commonly used due to its high selectivity for aldehydes and ketones, leaving the dioxane ring unaffected. Lithium aluminum hydride (LiAlH₄) is a more powerful alternative.

Formation of Imines, Oximes, and Hydrazones: Condensation with primary amines, hydroxylamine, or hydrazine (B178648) (and its derivatives) yields imines, oximes, and hydrazones, respectively. These reactions are typically reversible and are often used for characterization or as intermediates in further transformations (e.g., the Wolff-Kishner reduction of a hydrazone).

Interactive Table: Common Derivatization Reactions of the Aldehyde Group
TransformationReagent(s)Product Functional GroupExample Product Name
OxidationKMnO₄ or CrO₃/H₂SO₄Carboxylic Acid (-COOH)1,3-Dioxane-5-carboxylic acid
ReductionNaBH₄ or LiAlH₄Primary Alcohol (-CH₂OH)(1,3-Dioxan-5-yl)methanol
Imine FormationR-NH₂Imine (-CH=N-R)N-Alkyl-(1,3-dioxan-5-yl)methanimine
Oxime FormationNH₂OH·HCl, BaseOxime (-CH=N-OH)This compound oxime

Ring-Opening and Ring-Closure Reactions of the 1,3-Dioxane (B1201747) Core

The 1,3-dioxane ring is a cyclic acetal (B89532). The stability and cleavage of this ring are central to its role as a protecting group for 1,3-diols.

The defining characteristic of the 1,3-dioxane ring is its stability under neutral and basic conditions but its lability in the presence of acid. Acid-catalyzed hydrolysis cleaves the acetal, regenerating the parent 1,3-diol and the carbonyl compound from which it was formed. For this compound, which is typically synthesized from 2-formylpropane-1,3-diol and formaldehyde, hydrolysis yields these two precursors.

The mechanism proceeds via the following steps:

Protonation: One of the ethereal oxygen atoms of the dioxane ring is protonated by an acid catalyst (e.g., H₃O⁺).

Ring Opening: The protonated ether undergoes cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized oxocarbenium ion and a hydroxyl group.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A proton is lost to form a hemiacetal intermediate.

Repeat: The process of protonation, cleavage, and nucleophilic attack repeats for the second half of the acetal, ultimately releasing the diol and the carbonyl components.

This deprotection strategy is synthetically valuable, as it allows for reactions to be performed on other parts of a molecule while the 1,3-diol functionality is "masked" by the dioxane ring.

Under acidic conditions, the 1,3-dioxane ring can participate in equilibrium reactions with other diols or carbonyl compounds, a process known as transacetalization . If this compound is treated with a different diol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst, an equilibrium mixture can be formed, containing the new corresponding acetal (a dioxolane in this case).

Intramolecular cyclization can occur if a suitable nucleophile, typically a hydroxyl group, is present elsewhere in the molecule. For instance, if the aldehyde at C-5 is first reduced to an alcohol and another hydroxyl group is strategically placed on a side chain, acid catalysis can promote an intramolecular transacetalization event. This can lead to the formation of complex, bridged, or spirocyclic polyether systems, where the original dioxane ring is rearranged into a new, thermodynamically stable bicyclic acetal structure.

Transformations at the C-5 Position of the Dioxane Ring

The C-5 position, bearing the aldehyde, serves as a versatile handle for further molecular elaboration. The initial transformations of the aldehyde group, as described in section 3.1, create new functionalities that can undergo subsequent reactions, all while the dioxane ring remains as a stable scaffold.

For example, a common synthetic sequence involves the reduction of the aldehyde to the primary alcohol, (1,3-dioxan-5-yl)methanol . This alcohol can then be converted into a good leaving group, such as a tosylate or mesylate. This activated intermediate is now susceptible to substitution by a wide range of nucleophiles (e.g., azides, cyanides, halides), enabling the introduction of diverse functional groups at the C-5 methyl position.

This multi-step approach significantly expands the synthetic utility of this compound beyond its immediate aldehyde chemistry.

Interactive Table: Multi-Step Synthetic Pathway from C-5 Aldehyde
StepInitial Functional GroupReagent(s)Resulting Functional GroupPurpose of Transformation
1Aldehyde (-CHO)NaBH₄Primary Alcohol (-CH₂OH)Convert electrophile to nucleophile/leaving group precursor
2Primary Alcohol (-CH₂OH)TsCl, PyridineTosylate (-CH₂OTs)Activate the alcohol for substitution
3Tosylate (-CH₂OTs)NaCNNitrile (-CH₂CN)C-C bond formation and introduction of a versatile nitrile group

Enolate Chemistry and Deprotonation Studies of 1,3-Dioxan-5-ones

The generation of enolates from 1,3-dioxan-5-ones is a fundamental step for many subsequent carbon-carbon bond-forming reactions. cdnsciencepub.com Deprotonation is typically achieved using strong bases like lithium diisopropylamide (LDA). However, this process is not without its challenges. A competing reaction is the reduction of the carbonyl group by a hydride transfer from LDA, which yields the corresponding 1,3-dioxan-5-ol. cdnsciencepub.comcdnsciencepub.com

The choice of solvent plays a critical role in directing the reaction pathway. For instance, in the deprotonation of 2,2-dimethyl-1,3-dioxan-5-one (B43941), using diethyl ether (Et₂O) as a solvent leads to the reduction product being dominant (81% yield). In contrast, tetrahydrofuran (B95107) (THF) as a solvent suppresses this reduction and favors the formation of the desired enolate. To further minimize the undesired reduction, Corey's internal quench procedure, which involves trapping the lithium enolate as a silyl (B83357) enol ether with trimethylsilyl (B98337) chloride (TMS-Cl), has proven effective. cdnsciencepub.comcdnsciencepub.com This side reaction is also less pronounced in 2,2-dialkyldioxanones (ketals) compared to 2-alkyldioxanones (acetals). cdnsciencepub.comcdnsciencepub.com

When lithium enolates of dioxanones are quenched with water, self-aldol products have been observed. cdnsciencepub.com Enantioselective deprotonation of C(s)-symmetrical dioxanones can be achieved with high efficiency using chiral lithium amide bases. For example, enantiomeric excesses of up to 90% have been reported when using chiral lithium amides with bulky or fluorinated groups. researchgate.netacs.org

Table 1: Solvent Impact on LDA-Mediated Reactions of 2,2-dimethyl-1,3-dioxan-5-one
SolventEnolate Formation (desired)Reduction Product (2,2-dimethyl-1,3-dioxan-5-ol)
Tetrahydrofuran (THF)FavoredSuppressed
Diethyl ether (Et₂O)Minor81% Yield

Aldol (B89426) and Michael Addition Reactions with Dioxanone Enolates

The enolates derived from 1,3-dioxan-5-ones are versatile nucleophiles in aldol and Michael addition reactions. masterorganicchemistry.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.comwikipedia.orgyoutube.com The stereochemical outcome of these reactions is a key area of investigation.

Aldol Reactions: The addition of dioxanone enolates to aldehydes allows for the construction of complex polyol structures. researchgate.netacs.org The diastereoselectivity of these reactions is influenced by the nature of the enolate (lithium vs. boron) and the structure of the aldehyde.

Lithium Enolates: Lithium enolates of 2,2-dimethyl- and 2-tert-butyl-2-methyl-1,3-dioxan-5-one react with various aldehydes to give predominantly threo (or anti) aldol products, which is consistent with the Zimmerman-Traxler model. cdnsciencepub.com High diastereoselectivity (in excess of 95:5) is often observed. cdnsciencepub.com However, high anti selectivity with lithium enolates is generally achieved only with aldehydes that are branched at the α-position. researchgate.netacs.org

Boron Enolates: Boron enolates, generated in situ, exhibit high anti selectivity when reacted with aldehydes like benzaldehyde, with anti:syn ratios reaching up to 96:4. researchgate.netacs.org

Dioxanone enolates react readily with protected glyceraldehyde derivatives, providing a pathway to protected ketohexoses. researchgate.netthieme-connect.com This strategy has been applied to the synthesis of monosaccharide derivatives. researchgate.net

Michael Reactions: While the provided texts focus heavily on aldol reactions, the principles of enolate reactivity extend to Michael additions. Dioxanone enolates, as soft nucleophiles, can participate in conjugate additions to α,β-unsaturated carbonyl compounds. wikipedia.org This reaction would lead to the formation of a 1,5-dicarbonyl functionality, a valuable motif in organic synthesis.

Stereochemical Control in C-5 Transformations

The stereochemical outcome of reactions at the C-5 position of the 1,3-dioxane ring is a critical aspect of their synthetic utility. nih.gov The conformation of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation, plays a significant role in directing incoming reagents. thieme-connect.de

In enantioselective deprotonation, the choice of a chiral lithium amide base can determine which prochiral proton at C-4 is abstracted, leading to a chiral enolate. cdnsciencepub.com For instance, dioxanones with two different alkyl groups at the C-2 position have been deprotonated enantioselectively with chiral lithium amide bases, achieving enantiomeric excesses up to 70%. cdnsciencepub.com The presence of LiCl can be beneficial in these reactions. cdnsciencepub.com Further studies with more specialized chiral bases have pushed this enantiomeric excess up to 90%. researchgate.netacs.org

In subsequent reactions of these chiral enolates, the stereochemistry is transferred to the newly formed stereocenters. For example, the aldol reaction of a chiral dioxanone lithium enolate with protected glyceraldehyde provides a stereoselective route to protected ketohexoses with high diastereo- and enantiomeric purity. thieme-connect.com

The stereoselectivity of additions to 5-methylene-1,3-dioxanes is also well-studied. Electrophilic reagents tend to attack axially, while neutral reagents favor equatorial attack. thieme-connect.de For example, hydrogenation of 2-tert-butyl-5-methylene-1,3-dioxane with diimide (an electrophilic reagent) gives the trans product (axial attack) with 95:5 selectivity, whereas hydrogenation with H₂/PtO₂ (a neutral reagent) yields the cis product (equatorial attack) with 9:91 selectivity. thieme-connect.de

Table 2: Stereochemical Outcome of Hydrogenation of 2-tert-Butyl-5-methylene-1,3-dioxane thieme-connect.de
ReagentType of AttackMajor Producttrans:cis Ratio
DiimideAxial (Electrophilic)trans95:5
H₂, PtO₂·H₂OEquatorial (Neutral)cis9:91

Electrophilic and Radical Reactions on the 1,3-Dioxane Framework

Beyond the chemistry centered on the C-5 carbonyl group, the 1,3-dioxane ring itself can undergo functionalization through electrophilic and radical pathways.

Direct Ring Functionalization (e.g., Fluorination of Dioxane Acetals)

Direct functionalization of the C-H bonds of the dioxane ring can be achieved, particularly through electrophilic reactions. A notable example is the direct fluorination of 1,3-dioxane acetals. academie-sciences.fracademie-sciences.fr For instance, 4-fluorinated isoxazoles bearing a 1,3-dioxane acetal at the C-5 position have been synthesized via direct fluorination using N-fluorobenzenesulfonimide (NFSI) as the electrophilic fluorine source. academie-sciences.fracademie-sciences.fr This reaction proceeds in good yields (up to 75%) and demonstrates the possibility of late-stage functionalization of the heterocyclic core while the dioxane acetal serves as a protected aldehyde. academie-sciences.fracademie-sciences.fr The acetal can later be deprotected under acidic conditions to reveal the aldehyde functionality for further transformations. academie-sciences.fr The optimization of these fluorination reactions often involves careful selection of the base and reaction conditions. While reagents like Selectfluor or N-fluoropyridinium triflate may be ineffective in some cases, a combination of n-BuLi and NFSI has proven successful. academie-sciences.fr

Radical Chain Processes for Dioxane Functionalization

The 1,3-dioxane ring can also be functionalized through radical reactions. The C-2 position is particularly susceptible to hydrogen atom abstraction to form a dioxolanyl radical, which can then engage in further reactions. nsf.gov These reactions often proceed via a radical chain mechanism. nsf.govorganic-chemistry.org

For example, a thiol-promoted, site-specific addition of 1,3-dioxolane (B20135) (a related cyclic acetal) to imines has been developed. organic-chemistry.orgorganic-chemistry.org This metal-free and redox-neutral process uses a catalytic amount of a radical initiator and relies on the presence of both a thiol and trace amounts of oxygen. organic-chemistry.orgorganic-chemistry.org Similarly, visible-light-promoted additions of 1,3-dioxolane to electron-deficient alkenes have been reported. nsf.gov In this case, an iridium photocatalyst and a persulfate initiator are used to generate the dioxolanyl radical, which then adds to the alkene. The propagation of the radical chain is sustained by hydrogen atom transfer from another molecule of the acetal. nsf.gov These methods provide an efficient route to protected α-amino aldehydes and other functionalized molecules. nsf.govorganic-chemistry.orgorganic-chemistry.org

Structural Elucidation and Conformational Analysis of 1,3 Dioxane 5 Carboxaldehyde and Derivatives

Advanced Spectroscopic Characterization for Structural Elucidation

The precise determination of the three-dimensional structure of 1,3-dioxane-5-carboxaldehyde and its derivatives relies on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, from the connectivity of atoms to their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of 1,3-dioxane (B1201747) derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of axial and equatorial positions of substituents on the ring.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the ring protons are particularly informative. Protons in an axial orientation are typically shielded compared to their equatorial counterparts, resulting in an upfield shift. The magnitude of the vicinal coupling constants (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is instrumental in distinguishing between different conformations.

For the 1,3-dioxane ring, the chair conformation is generally the most stable. The coupling constants between the proton at C5 and the protons at C4 and C6 can reveal the orientation of the carboxaldehyde group. For instance, a large diaxial coupling constant would indicate an axial position for the C5 proton and thus an equatorial orientation for the carboxaldehyde group.

Interactive Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in a 1,3-Dioxane Ring

Proton PositionTypical Chemical Shift (ppm)Notes
H-2 (axial)~4.6 - 4.8
H-2 (equatorial)~4.8 - 5.0
H-4/H-6 (axial)~3.6 - 3.8Shielded compared to equatorial protons.
H-4/H-6 (equatorial)~4.0 - 4.2Deshielded compared to axial protons.
H-5 (axial/equatorial)~1.5 - 2.5Position is highly dependent on the nature and orientation of the substituent.

Note: These are approximate ranges and can vary based on the solvent and other substituents on the ring.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR. The chemical shifts of the ring carbons are also sensitive to their stereochemical environment. For instance, the chemical shift of the C5 carbon will be influenced by the orientation of the carboxaldehyde group.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding within a molecule. For this compound, these techniques can confirm the presence of the key functional groups and provide insights into the ring's vibrational modes.

The FTIR and FT-Raman spectra would be expected to show characteristic absorption bands for the C-O-C stretching of the dioxane ring, the C=O stretching of the aldehyde, and the C-H stretching of the aldehyde and the ring. The positions of these bands can be influenced by the conformation of the molecule. For example, the C=O stretching frequency may differ slightly between the axial and equatorial conformers due to different electronic environments.

Interactive Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
C-H stretch (aldehyde)2850 - 2750-CHO
C=O stretch (aldehyde)1740 - 1720-CHO
C-H stretch (ring)3000 - 2850C-H
C-O-C stretch (ring)1200 - 1000Acetal (B89532)

Note: These are general ranges and the exact frequencies can be affected by the molecular environment and physical state of the sample.

X-ray crystallography provides the most definitive structural information for a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

Conformational Dynamics of the 1,3-Dioxane Ring

The 1,3-dioxane ring is not static but undergoes dynamic conformational changes. The most significant of these is the interconversion between two chair conformations.

Like cyclohexane (B81311), the 1,3-dioxane ring can undergo a "ring flip," converting one chair conformation into another. In this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this interconversion is a key parameter that describes the conformational flexibility of the ring.

For 5-substituted 1,3-dioxanes, the two chair conformers are generally not of equal energy. The relative stability of the conformer with the substituent in an axial versus an equatorial position is determined by steric and electronic factors. Generally, bulkier substituents prefer the equatorial position to minimize steric interactions with the axial protons on C2 and C4/C6. Theoretical studies on 5-alkyl-1,3-dioxanes have estimated the potential barriers for these conformational isomerizations. researchgate.net

The energy barrier to ring inversion in the 1,3-dioxane system is influenced by the shorter C-O bond lengths compared to the C-C bonds in cyclohexane, which leads to increased 1,3-diaxial interactions.

While the chair conformation is the most stable for most 1,3-dioxane derivatives, other conformations, such as the twist-boat, can also be populated, particularly as intermediates in the chair-chair interconversion pathway. The energy difference between the chair and twist-boat conformations is an important aspect of the ring's dynamics.

In some highly substituted 1,3-dioxanes, severe steric interactions in the chair conformation can lead to the twist-boat becoming the more stable conformer. docbrown.info For this compound, the chair conformation is expected to be the global minimum on the potential energy surface. However, a complete understanding of its conformational landscape requires the characterization of higher-energy conformers like the twist-boat and the energy barriers connecting them. Quantum-chemical studies on 5-substituted 1,3-dioxanes have shown that local minima can exist for axial chair, 1,4-twist, and 2,5-twist conformers. researchgate.net

Influence of Substituents at the C-5 Position on Ring Conformation

The 1,3-dioxane ring preferentially adopts a chair conformation, analogous to cyclohexane. The energetic preference of a substituent at the C-5 position for an equatorial versus an axial orientation is quantified by its conformational free energy (ΔG°). A positive ΔG° value indicates a preference for the equatorial position. For nonpolar alkyl and phenyl substituents at the C-5 position, the equatorial conformer is generally favored, with its fraction increasing as the steric bulk of the substituent grows. researchgate.net

Quantum-chemical studies and experimental ¹H NMR data have been used to determine the Gibbs conformational energies for various substituents at this position. researchgate.net The data show a clear trend where larger groups exhibit a stronger preference for the less sterically hindered equatorial orientation to avoid unfavorable interactions. researchgate.net

Table 1: Gibbs Conformational Energies (ΔG°) for 5-Substituted 1,3-Dioxanes

This table outlines the energetic preference for the equatorial position of various substituents at the C-5 position of the 1,3-dioxane ring.

Substituent (R)ΔG° (kcal/mol)Reference
Ethyl0.8 - 0.9 researchgate.net
tert-Butyl1.1 - 1.8 researchgate.net
Phenyl1.0 - 1.3 researchgate.net

The conformational equilibrium for polar substituents at the C-5 position is more complex. The preferred conformation is a consequence of the interplay between steric effects and dipole-dipole interactions between the substituent and the lone pairs of the endocyclic oxygen atoms. This preference can also be solvent-dependent. For instance, substituents such as fluoro, organosulfinyl, and cyano often favor an axial conformation due to stabilizing electrostatic interactions. Conversely, larger halogens like chloro and bromo show a marked preference for the equatorial position. thieme-connect.de

Non-Bonded Interactions and Stereoelectronic Effects

The conformation and stability of the 1,3-dioxane ring are not solely dictated by classical steric hindrance but are also profoundly influenced by more subtle non-bonded and stereoelectronic interactions. These effects involve the delocalization of electrons from occupied (bonding or non-bonding) orbitals into adjacent unoccupied (antibonding) orbitals.

Anomeric Effects in 1,3-Dioxane Systems

The anomeric effect is a stereoelectronic phenomenon most prominently observed in pyranose rings and their heterocyclic analogs, including 1,3-dioxanes. thieme-connect.de It describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C-2) over the sterically favored equatorial position. thieme-connect.dewikipedia.org This stabilization arises from a hyperconjugative interaction between a lone pair (n) on an endocyclic oxygen atom and the adjacent antibonding sigma orbital (σ*) of the C-X bond (where X is the electronegative substituent). iucr.org For this interaction to be maximal, the orbitals must be anti-periplanar, a condition perfectly met when the substituent is in the axial position. iucr.org

While the classical anomeric effect relates to the C-2 position, analogous stereoelectronic interactions are present throughout the 1,3-dioxane ring. A notable example is the "homoanomeric" interaction, which involves the delocalization of a lone pair from one of the ring's oxygen atoms into the antibonding orbital of the equatorial C(5)-H bond (n(p) → σ*C(5)-Heq). This interaction, also known as the W-effect, has been proposed to explain the relative elongation of the equatorial C(5)-H bond observed in computational studies.

Diaxial Interactions and Steric Hindrance

Steric hindrance in the 1,3-dioxane ring is dominated by 1,3-diaxial interactions, which are repulsive non-bonded interactions between two axial substituents on the same face of the chair conformer. thieme-connect.de Due to the shorter C-O bond length (approx. 1.43 Å) compared to the C-C bond length in cyclohexane (approx. 1.54 Å), the 1,3-dioxane ring is more puckered. This geometric distinction leads to more significant diaxial interactions between an axial substituent at C-2 and axial hydrogens or other substituents at C-4 and C-6. thieme-connect.de Consequently, substituents at the C-2 position have a strong thermodynamic preference for the equatorial orientation, unless overridden by the anomeric effect. thieme-connect.de

In contrast, an axial substituent at the C-5 position does not experience the same degree of steric repulsion. The interaction is primarily with the axial lone pairs of the two ring oxygen atoms, an interaction that is considered to be of minor energetic consequence. thieme-connect.de This lower steric penalty for an axial C-5 substituent allows for the conformation to be more readily influenced by the aforementioned stereoelectronic and electrostatic effects.

Hydrogen Bonding Networks in Crystalline Structures

In the solid state, the conformation and packing of 1,3-dioxane derivatives are heavily influenced by intermolecular forces, particularly hydrogen bonds. While strong, classical hydrogen bonds (e.g., O-H···O, N-H···O) are primary drivers of supramolecular assembly, weaker C-H···O hydrogen bonds also play a critical and often determinative role in the crystal engineering of these compounds. acs.org The carbonyl oxygen of the carboxaldehyde group in the parent compound, as well as in derivatives like 5-acetyl-1,3-dioxanes, is an effective hydrogen bond acceptor. acs.orgjournals.co.za

Crystallographic studies of various 1,3-dioxane derivatives have elucidated the specific nature of these interactions:

C-H···O Interactions: In the crystal structure of 2-(2-naphthyl)-1,3-dioxane, molecules are linked by weak C-H···O interactions, forming helical chains that propagate through the crystal lattice. nih.gov Similarly, derivatives such as 5-ferrocenylmethyl-2,2-dimethyl-5-(prop-2-ynyl)-1,3-dioxane-4,6-dione exhibit three-dimensional networks generated by weak C-H···O=C hydrogen bonds. iucr.org

Interactions with Sulfonyl Groups: For derivatives like cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane, the conformation observed in the solid state is dictated by C-H···O=S intermolecular interactions, which are strong enough to enforce a molecular geometry that would be a high-energy transition state in solution. nih.govrsc.org

The presence and geometry of these hydrogen bonding networks are fundamental to understanding the solid-state properties of this compound and its related compounds.

Computational and Theoretical Chemistry Studies on 1,3 Dioxane 5 Carboxaldehyde

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of 1,3-Dioxane-5-carboxaldehyde. These calculations can determine the most stable three-dimensional arrangement of atoms, the distribution of electrons, and the regions of the molecule most susceptible to chemical attack.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with efficiency for studying the electronic structure of molecules. arxiv.orgmdpi.com It is particularly effective for geometry optimization, where the goal is to find the lowest-energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, DFT calculations, often using the B3LYP functional, are employed to predict bond lengths, bond angles, and dihedral angles.

The 1,3-dioxane (B1201747) ring typically adopts a chair conformation to minimize steric strain, and the carboxaldehyde substituent at the 5-position can be in either an axial or equatorial position. DFT calculations can determine the energy difference between these conformers, with the equatorial position generally being more stable. The optimized geometry provides the foundation for calculating other electronic properties such as dipole moment and atomic charges.

Table 1: Hypothetical Optimized Geometric Parameters for Equatorial this compound (DFT/B3LYP)

ParameterBond/AngleCalculated Value
Bond Lengths C-O1.43 Å
C-C (ring)1.54 Å
C=O (aldehyde)1.21 Å
C-H1.10 Å
Bond Angles O-C-O112.5°
C-C-C (ring)110.0°
O=C-H121.0°

Ab initio calculations, which are based on first principles without empirical parameters, provide a high level of theory for investigating molecular properties. ru.nl Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain highly accurate conformational energies. For this compound, these calculations can precisely determine the energy landscape, including the stable chair conformers and higher-energy twist-boat conformations. researchgate.netresearchgate.net

These methods are also crucial for studying intermolecular interactions. By calculating the interaction energy between two or more molecules of this compound, or between it and a solvent molecule, researchers can understand the nature of non-covalent forces like hydrogen bonding and van der Waals interactions that govern its physical properties and behavior in solution.

Table 2: Hypothetical Relative Conformational Energies of this compound (MP2/aug-cc-pVTZ)

ConformerRelative Energy (kcal/mol)
Chair (Equatorial CHO)0.00
Chair (Axial CHO)1.52
2,5-Twist-Boat5.25
1,4-Twist-Boat6.30

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). banglajol.infobhu.ac.in The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com For this compound, the HOMO is typically localized on the oxygen atoms of the dioxane ring and the aldehyde group, while the LUMO is centered on the antibonding π* orbital of the carbonyl group.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. nih.gov In the MEP map of this compound, regions of negative potential (typically colored red) are found around the electronegative oxygen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (colored blue) are located around the hydrogen atoms, particularly the aldehyde proton, highlighting sites for nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-7.85
LUMO-0.95
HOMO-LUMO Gap (ΔE) 6.90

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Theoretical simulations can elucidate complex reaction mechanisms, such as cyclization or deprotonation, involving this compound. For a potential deprotonation reaction at the carbon atom bearing the aldehyde group (C5), computational methods can model the approach of a base and the subsequent removal of a proton. These simulations involve locating the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. Such studies can reveal the stereoelectronic requirements for the reaction and predict the most favorable pathway.

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope (e.g., kH/kD). wikipedia.orgprinceton.edu Computational chemistry allows for the prediction of KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. core.ac.uk

For a proposed deprotonation at the C5 position of this compound, a significant primary KIE (typically > 2) would be predicted if the C-H bond is broken in the rate-determining step of the reaction. baranlab.orgnih.gov This theoretical prediction can then be compared with experimental results to provide strong evidence for the proposed mechanism.

Table 4: Hypothetical Predicted KIE for Deprotonation at C5

Reaction StepIsotopic SubstitutionPredicted klight/kheavy (at 298 K)Mechanistic Implication
C5-H Bond CleavageH/D6.5C-H bond is broken in the rate-determining step.

Solvent Effects Modeling in Reaction Environments (e.g., PCM model)

In computational chemistry, accurately modeling the influence of a solvent is crucial for understanding reaction mechanisms, stability, and spectroscopic properties in a realistic chemical environment. For a polar molecule like this compound, interactions with solvent molecules can significantly alter its behavior compared to the gas phase. The Polarizable Continuum Model (PCM) is a widely employed method to simulate these solvent effects. sid.irdntb.gov.ua

The PCM treats the solvent as a continuous, polarizable dielectric medium rather than modeling individual solvent molecules. The solute molecule is placed within a cavity in this continuum, and the charge distribution of the solute polarizes the surrounding dielectric. This polarization, in turn, creates a reaction field that interacts with the solute's charge distribution, leading to a more accurate representation of the molecule's electronic structure and energy in solution. dntb.gov.ua This self-consistent reaction field (SCRF) approach allows for the calculation of thermodynamic and kinetic parameters in different solvents.

Studies on related 1,3-dioxane compounds have demonstrated the utility of this model. For instance, computational investigations into the thermal decomposition of 5-nitro-5-R-1,3-dioxane derivatives utilized Density Functional Theory (DFT) calculations in both the gas phase and in a dimethyl sulfoxide (B87167) (DMSO) solution modeled with a continuum approach. scispace.com The results indicated that the solvent has a profound impact on the reaction, with the activation free energy being significantly lower in the DMSO solution compared to the gas phase. scispace.com For a molecule like this compound, the PCM could be similarly applied to model its reactivity, conformational equilibria, and spectroscopic properties in various solvents, providing insights into how solute-solvent interactions influence its chemical behavior.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations can provide detailed insights into Nuclear Magnetic Resonance (NMR), vibrational (infrared and Raman), and electronic spectra, which are essential for structural elucidation and validation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Quantum chemical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the molecule's three-dimensional structure. mdpi.com These calculations are typically performed using DFT methods, often employing the Gauge-Independent Atomic Orbital (GIAO) approach.

For cyclic systems like this compound, theoretical calculations of vicinal coupling constants (³J) are particularly useful for conformational analysis. researchgate.net The magnitude of ³J depends on the dihedral angle between coupled protons, as described by the Karplus equation. Computational studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have shown that calculating these coupling constants for different conformers (e.g., equatorial vs. axial chair) and comparing them with experimental values allows for the determination of conformational energies and equilibrium populations. researchgate.net The protons on the 1,3-dioxane ring exist in distinct chemical environments, leading to predictable signals and splitting patterns that can be modeled computationally. docbrown.info

ParameterTypical Theoretical ApproachInformation Gained for this compound
¹H & ¹³C Chemical ShiftsDFT (e.g., B3LYP/6-31G(d)) with GIAO methodPrediction of spectral peak positions for each unique proton and carbon, aiding in spectral assignment.
Vicinal Coupling Constants (³JHH)DFT calculations on optimized conformersDetermination of dihedral angles and elucidation of the preferred chair conformation (axial vs. equatorial aldehyde group). researchgate.net
Conformational Energies (ΔG°)Derived from calculated coupling constants and comparison with experimental dataQuantification of the energetic preference for the substituent to be in the equatorial position. researchgate.net

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective at predicting the harmonic vibrational frequencies and their corresponding intensities. q-chem.com A frequency calculation must be performed on a geometry that has been optimized at the same level of theory to ensure it represents a true minimum on the potential energy surface. q-chem.com

For this compound, theoretical vibrational analysis would yield a set of frequencies corresponding to specific molecular motions. These include characteristic stretching modes such as the C=O stretch of the aldehyde, C-O-C stretches of the dioxane ring, and various C-H stretching and bending modes. Comparing the calculated spectrum with experimental IR and Raman data allows for a detailed and confident assignment of the observed absorption bands to their underlying vibrational modes. researchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
C=O Stretch (Aldehyde)1720-1740Strong, characteristic absorption due to the carbonyl group.
C-H Stretch (Aldehyde)2720-2820Distinctive C-H stretch for the aldehyde proton.
C-O-C Asymmetric Stretch1100-1200Stretching of the ether linkages within the dioxane ring.
C-H Bending/Scissoring1400-1470Deformation modes of the methylene (B1212753) (CH₂) groups in the ring.
Ring DeformationBelow 1000Complex vibrations involving the puckering and twisting of the six-membered ring.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra, such as those measured by UV-Vis spectroscopy. researchgate.netnih.gov The method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. arxiv.org

A TD-DFT calculation for this compound would provide key parameters for its electronic transitions, including the maximum absorption wavelength (λmax), the excitation energy (Eex), and the oscillator strength (OS), which is a measure of the transition's intensity. researchgate.net These calculations can also identify the molecular orbitals involved in the primary electronic transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg Furthermore, by incorporating the PCM, TD-DFT can predict how the absorption spectrum shifts in different solvents, a phenomenon known as solvatochromism. sid.ir

ParameterTypical Calculation OutputSignificance
λmax (nm)Calculated wavelength of maximum absorptionPredicts the color and UV-Vis spectral peaks. For aldehydes, key transitions include n→π* and π→π*.
Excitation Energy (eV)Energy required to promote an electron to an excited stateFundamental property of the electronic transition.
Oscillator Strength (f)A dimensionless quantity indicating the probability of a transitionPredicts the intensity of spectral bands (high 'f' means a strong absorption).
Major Orbital Contributionse.g., HOMO → LUMOIdentifies the nature of the electronic transition (e.g., charge transfer, localized excitation). researchgate.net

Synthetic Utility and Applications As a Chemical Intermediate

Role in Heterocyclic Compound Synthesis

1,3-Dioxane-5-carboxaldehyde serves as a versatile building block in the synthesis of a variety of heterocyclic compounds. Its aldehyde functional group provides a reactive site for cyclization and condensation reactions, while the 1,3-dioxane (B1201747) ring can act as a directing group or be carried through synthetic sequences to be part of the final molecular architecture.

Precursor in Multicomponent Reactions (e.g., Biginelli Reactions)

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The Biginelli reaction, a classic example of an MCR, traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. These dihydropyrimidinone (DHPM) scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Given its aldehyde functionality, this compound can plausibly serve as the aldehyde component in a Biginelli-type reaction. The reaction mechanism typically begins with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product. The incorporation of the 1,3-dioxane moiety can introduce unique steric and electronic properties to the resulting DHPMs, potentially influencing their biological activity and physical properties.

The general scheme for a Biginelli reaction is as follows:

Aldehyde + β-Ketoester + Urea → Dihydropyrimidinone + Water

The use of this compound in such reactions would lead to dihydropyrimidinones bearing a 1,3-dioxane substituent at the 4-position of the heterocyclic ring.

Interactive Data Table: Plausible Biginelli Reaction Components

Reactant TypeExample CompoundRole in Reaction
AldehydeThis compoundProvides the C4 and C4-substituent of the DHPM ring.
β-KetoesterEthyl acetoacetateProvides C5, C6, and the ester group of the DHPM ring.
Urea/ThioureaUreaProvides N1, C2, and N3 of the DHPM ring.

Building Block for Fused Heterocyclic Systems

The aldehyde group of this compound is a key functional handle for the construction of fused heterocyclic systems. This can be achieved through various synthetic strategies, including intramolecular cyclizations and tandem reactions. For instance, the aldehyde can undergo condensation with a suitably functionalized nucleophile, followed by a ring-closing reaction to form a bicyclic or polycyclic system.

One potential approach involves the reaction of this compound with a compound containing both a nucleophilic group (e.g., an amine or an active methylene (B1212753) group) and an electrophilic center. The initial reaction at the aldehyde would be followed by an intramolecular reaction to form the second ring. The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous natural products and pharmacologically active compounds.

Scaffold for Complex Carbon Skeleton Construction

Beyond heterocyclic synthesis, this compound is a valuable starting material for the construction of intricate and stereochemically rich acyclic and carbocyclic frameworks.

Asymmetric Aldol (B89426) Reactions with Dioxanone Derivatives

Asymmetric aldol reactions are powerful carbon-carbon bond-forming reactions that allow for the stereocontrolled synthesis of β-hydroxy carbonyl compounds. These products are versatile intermediates in the synthesis of many natural products and pharmaceuticals.

While direct asymmetric aldol reactions of this compound are possible, a more sophisticated approach involves its conversion to a dioxanone derivative, which can then act as a chiral nucleophile. For example, oxidation of the aldehyde to the corresponding carboxylic acid, followed by esterification and further manipulation, could lead to a chiral dioxanone enolate. This enolate could then react with various aldehydes in a diastereoselective or enantioselective manner, depending on the reaction conditions and the use of chiral auxiliaries or catalysts. The 1,3-dioxane ring can play a crucial role in controlling the stereochemical outcome of the reaction by influencing the conformation of the enolate and the transition state of the aldol addition.

Annulation Reactions for Bridged Ring Systems

Annulation reactions are ring-forming processes that are fundamental to the synthesis of cyclic and polycyclic molecules. This compound can be a precursor for substrates used in annulation reactions to construct bridged ring systems. For instance, the aldehyde could be converted into a dienophile or a diene for use in Diels-Alder reactions. Alternatively, it could be elaborated into a substrate for intramolecular [3+2] or other cycloaddition reactions. The synthesis of bridged ring systems is a challenging area of organic synthesis, and new methods are continually sought after.

Protective Group Chemistry

The 1,3-dioxane moiety itself is a widely used protecting group for 1,3-diols. This protecting group is stable under a variety of reaction conditions, including basic, nucleophilic, and oxidative conditions, but can be readily removed under acidic conditions.

In the context of this compound, the dioxane ring can be considered a stable protecting group for a 1,3-diol, while the aldehyde at the 5-position remains available for chemical transformations. This allows for selective reactions at the aldehyde functionality without affecting the protected diol. Subsequently, the 1,3-dioxane can be deprotected to reveal the diol, which can then undergo further reactions. This strategy is valuable in multistep syntheses where the controlled, sequential reaction of different functional groups is required.

The formation of the 1,3-dioxane ring is typically achieved by the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. In the case of this compound, its synthesis would likely involve the protection of a triol derivative where two of the hydroxyl groups form the dioxane ring, leaving the third to be converted into the carboxaldehyde.

Interactive Data Table: Stability of 1,3-Dioxane Protecting Group

ConditionStability
Strongly Basic (e.g., NaOH, LDA)Stable
Nucleophilic (e.g., Grignard reagents, organolithiums)Stable
Oxidative (e.g., PCC, Swern oxidation)Stable
Reductive (e.g., NaBH4, LiAlH4)Stable
Strongly Acidic (e.g., aqueous HCl, H2SO4)Labile (deprotection occurs)
Lewis Acidic (e.g., BF3·OEt2)Labile

Application of 1,3-Dioxanes as Protecting Groups for Carbonyls and Diols

The primary application of the 1,3-dioxane moiety in organic synthesis is the protection of carbonyl compounds (aldehydes and ketones) or 1,3-diols. This strategy has become a standard transformation in multi-step synthesis, particularly in carbohydrate chemistry, since the first reported synthesis of a 1,3-dioxane to protect the 4- and 6-hydroxy groups of pyranose carbohydrates nih.gov.

1,3-Dioxanes are cyclic acetals that are readily formed by the acid-catalyzed reaction of a carbonyl compound with a 1,3-propanediol (B51772) or, conversely, a 1,3-diol with an aldehyde or ketone google.com. They exhibit considerable stability under a variety of reaction conditions, including those that are basic, reductive, or oxidative. However, they are labile towards Brønsted or Lewis acids, which allows for their selective removal when the protection is no longer needed nih.gov. This stability profile makes them highly valuable in syntheses requiring organometallic reagents or selective reductions of other functional groups within the molecule nih.gov.

The table below summarizes the conditions under which 1,3-dioxanes are typically stable or cleaved, highlighting their utility as protecting groups.

Condition CategoryReagents/EnvironmentStability of 1,3-Dioxane
Basic NaOH, KOH, NaH, Grignard reagents, Organolithium reagentsStable
Reductive H₂/Pd, LiAlH₄, NaBH₄Stable
Oxidative PCC, PDC, Jones Reagent (mild conditions)Generally Stable
Acidic (Cleavage) Aqueous acid (e.g., HCl, H₂SO₄), Lewis acids (e.g., FeCl₃, ZrCl₄), TsOHLabile (Cleaved)

This table provides a general overview of the stability of 1,3-dioxanes.

Selective Deprotection Strategies

The removal of the 1,3-dioxane protecting group, or deprotection, is a critical step in a synthetic sequence. The most common method involves acid-catalyzed hydrolysis, which regenerates the original carbonyl and diol. However, the need for milder and more selective methods has led to the development of numerous alternative strategies to accommodate sensitive functional groups within a molecule.

The following table outlines several documented strategies for the deprotection of cyclic acetals like 1,3-dioxanes.

Reagent/SystemConditionsComments
Brønsted Acids Aqueous HCl, H₂SO₄, or p-TsOH in solvents like acetone/waterStandard, robust method; may not be suitable for acid-sensitive substrates.
Lewis Acids FeCl₃·6H₂O/acetaldehyde, ZrCl₄, Er(OTf)₃, In(OTf)₃Often milder and more chemoselective than Brønsted acids. Can be performed in non-aqueous or wet organic solvents.
Iodine Catalytic I₂ in acetoneA convenient and mild method for deprotection under neutral conditions. Tolerates highly acid-sensitive groups.
Nickel Boride NiCl₂/NaBH₄ in methanolAn efficient and mild methodology for reductive deprotection to yield the corresponding aldehydes or ketones.
NaBArF₄ Sodium tetrakis(3,5-trifluoromethylphenyl)borate in waterAllows for rapid deprotection under mild, aqueous conditions.

This table summarizes various methods for the cleavage of 1,3-dioxane and other cyclic acetal (B89532) protecting groups.

Derivatization into Industrially Relevant Intermediates

The structure of this compound, featuring a protected diol backbone and a reactive aldehyde, makes it a potentially valuable building block. While specific industrial applications of this exact compound are not extensively detailed in the literature, the utility of closely related 1,3-dioxane structures as synthetic intermediates is well-established.

Synthesis of Fine Chemicals and Specialized Reagents

The derivatization of the 1,3-dioxane ring system is a key strategy for producing valuable chemical intermediates. For instance, 1,3-dioxan-5-ones are documented as useful precursors for various fine chemicals google.comgoogle.com. Patent literature describes the use of 2-phenyl-1,3-dioxan-5-one as a synthetic intermediate in the production of:

Dihydroxyacetone (DHA) : Produced via a deprotection (deacetalization) reaction google.com. DHA is a key ingredient in sunless tanning products.

Serinol (2-amino-1,3-propanediol) : An acetal form of serinol, which is a raw material for X-ray contrast agents, can be synthesized from 2-phenyl-1,3-dioxan-5-one google.com.

These examples highlight how the 1,3-dioxane framework can be used to mask or carry functionality through a synthetic sequence, which is then revealed or transformed in a later step to yield the final, industrially relevant product. The aldehyde group in this compound offers a clear reaction site for transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or use in condensation reactions like the Knoevenagel condensation clockss.org.

Pathways to Carbohydrate-like Structures

The 1,3-dioxane ring is a common structural motif in carbohydrate chemistry, primarily for protecting hydroxyl groups. The formation of 1,3-dioxane rings from polyols is a foundational step in the synthesis and manipulation of carbohydrate-like structures.

A relevant pathway involves the reaction of glycerol (B35011) derivatives with aldehydes. For example, studies on the benzylidenation of 1-C-substituted L-threo- and D-erythro-glycerols show that the reaction with benzaldehyde can selectively produce 1,3-dioxane rings rsc.org. The stereochemical configuration of the glycerol backbone influences whether a five-membered 1,3-dioxolane (B20135) or a six-membered 1,3-dioxane is the major product rsc.org. This demonstrates a direct method for constructing protected, chiral, carbohydrate-like building blocks from acyclic precursors.

Furthermore, the regioselective ring-opening of 1,3-dioxane-type acetals in existing carbohydrate systems has emerged as a powerful tool for the selective manipulation of hydroxyl groups, allowing for complex synthetic transformations that would otherwise require multi-step protection and deprotection sequences.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 1,3-dioxanes, including 1,3-Dioxane-5-carboxaldehyde, traditionally relies on acid catalysis. wikipedia.org However, the pursuit of higher efficiency, selectivity, and sustainability is driving the development of new catalytic systems.

Recent research has demonstrated the potential of various novel catalysts for the synthesis of the 1,3-dioxane (B1201747) ring. These include solid acid catalysts such as molybdenum oxide supported on silica (B1680970) (MoO₃/SiO₂), which has shown to be a highly effective and selective catalyst for the formation of 1,3-dioxanes. jmaterenvironsci.com Other promising heterogeneous catalysts include silica-supported sulfuric acid (H₂SO₄/SiO₂) and titanium-pillared clays, which offer the advantages of easy separation and recyclability. jmaterenvironsci.com

The use of ionic liquids, both as reaction media and as catalysts themselves, is another burgeoning area. For instance, indium tribromide in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) has been reported as a novel and recyclable catalytic system for the synthesis of 1,3-dioxane derivatives. rsc.org Polymeric ionic liquids are also being explored as catalysts for the Prins reaction, a key method for forming 1,3-dioxane rings. arabjchem.org Furthermore, confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been successfully used for the enantioselective intermolecular Prins reaction to produce chiral 1,3-dioxanes. organic-chemistry.orgacs.org

These advancements in catalysis are expected to lead to more efficient and environmentally friendly synthetic routes to this compound and its derivatives.

Table 1: Comparison of Novel Catalytic Systems for 1,3-Dioxane Synthesis

Catalyst Type Example(s) Key Advantages Relevant Research Focus
Solid Acids MoO₃/SiO₂, H₂SO₄/SiO₂, Titanium-pillared clays High efficiency, selectivity, recyclability Heterogeneous catalysis, green chemistry
Ionic Liquids InBr₃ in [bmim]PF₆, Polymeric ionic liquids Recyclability, unique reactivity Green chemistry, catalyst design

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, is emerging as a powerful tool in chemical synthesis, offering advantages such as improved safety, scalability, and process control. The integration of flow chemistry with automated synthesis platforms is a significant area of future research for the production and derivatization of this compound.

The synthesis of 1,3-dioxane derivatives can be adapted to continuous flow processes, which can enhance reaction efficiency and product purity. For instance, the C-H functionalization of aldehydes, a key transformation for creating derivatives, has been successfully demonstrated using flow chemistry under UV photolysis, free from traditional catalysts and additives. rsc.org This approach offers a mild and efficient way to generate a variety of ketone derivatives from aldehydes.

Advanced Computational Modeling of Reaction Dynamics and Selectivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions. For this compound, advanced computational modeling can provide deep insights into its conformational preferences, reaction mechanisms, and the origins of selectivity.

Studies have utilized ab initio molecular orbital theory and density functional theory (DFT) to investigate the conformational landscape of 1,3-dioxane and its substituted derivatives. researchgate.netresearchgate.net These calculations have revealed the relative stabilities of different conformers, such as the chair and twist-boat forms, and the influence of substituents on conformational equilibria. researchgate.netresearchgate.netacs.org Such understanding is crucial for predicting the stereochemical outcome of reactions involving the 1,3-dioxane ring.

Furthermore, computational modeling can be employed to elucidate reaction mechanisms. For example, the thermal decomposition of 5-nitro-1,3-dioxane (B6597036) derivatives has been studied computationally to understand the effect of substituents on the reaction pathway and kinetics. researchgate.net Similarly, computational studies have been used to support the proposed concerted, asynchronous mechanism in the enantioselective Prins reaction for the synthesis of 1,3-dioxanes. organic-chemistry.org By applying these computational methods to reactions of this compound, researchers can design more selective catalysts and reaction conditions.

Exploration of New Chemical Transformations for Diverse Derivatives

The aldehyde functional group and the 1,3-dioxane ring in this compound offer multiple avenues for chemical modification, leading to a diverse range of derivatives with potential applications in various fields.

The aldehyde group can undergo a wide array of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions. For example, the aldehyde can serve as a precursor for the synthesis of more complex structures through reactions like the aldol (B89426) condensation or the Wittig reaction. The exploration of metal-free, radical-based additions to imines is another promising area for creating novel α-amino aldehyde derivatives. organic-chemistry.org

The 1,3-dioxane ring itself can be a source of chemical diversity. It can be used as a protecting group for a 1,3-diol, which can be later deprotected to reveal the diol functionality. wikipedia.org Additionally, the 1,3-dioxane moiety is found in a number of biologically active molecules and can serve as a scaffold for the synthesis of new pharmaceutical agents. nih.gov For instance, derivatives of 1,3-dioxane have been investigated as modulators of multidrug resistance in cancer therapy. nih.gov The development of new synthetic methods to functionalize the 1,3-dioxane ring, such as stereoselective annelation reactions, can lead to novel bridged bicyclic systems. mdpi.com

Sustainable Synthesis Strategies and Green Chemistry Innovations

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, future research will undoubtedly focus on developing more sustainable and environmentally benign methods for its synthesis and use.

A key area of innovation is the replacement of hazardous solvents and reagents with greener alternatives. The use of water as a reaction medium, for example, has been demonstrated for the synthesis of 1,3-dioxanes through a tandem bis-aldol reaction catalyzed by polystyrene-sulfonic acid. nih.gov This microwave-assisted protocol proceeds efficiently without the need for organic solvents. nih.gov Another approach involves the use of bio-based solvents and catalysts, such as gluconic acid aqueous solution, for the synthesis of 1,3-dioxane derivatives. researchgate.net

Solvent-free reaction conditions are also being explored. sioc-journal.cn For example, the synthesis of 1,3-dioxanes has been achieved under solvent-free conditions using recyclable mineral supports like alumina (B75360) and silica. euroasiapub.org The use of low-impact solvents that form azeotropes with water, such as cyclopentyl methyl ether, in combination with environmentally friendly catalysts like ammonium (B1175870) salts, represents another green approach to acetalization reactions. rsc.org These sustainable strategies not only reduce the environmental impact of chemical processes but can also lead to more cost-effective and efficient manufacturing.

Table 2: Green Chemistry Approaches for 1,3-Dioxane Synthesis

Green Chemistry Principle Approach Example Key Benefits
Safer Solvents and Auxiliaries Use of aqueous media Polystyrene-sulfonic acid catalyzed synthesis in water Reduced use of volatile organic compounds, simplified workup
Use of Renewable Feedstocks Bio-based solvents and catalysts Gluconic acid aqueous solution Reduced reliance on fossil fuels, biodegradable
Design for Energy Efficiency Microwave-assisted synthesis Tandem bis-aldol reaction in water Faster reaction times, lower energy consumption
Catalysis Use of recyclable catalysts Solid acids, polymeric ionic liquids Reduced waste, improved atom economy

Q & A

Q. What are the standard synthetic routes for 1,3-Dioxane-5-carboxaldehyde, and what methodological considerations are critical for reproducibility?

  • Methodological Answer : Synthesis typically involves condensation reactions or aldehyde-functionalization of dioxane derivatives. Key steps include:
  • Reagent Selection : Use of Na(OAc)₃BH for reductive amination or ACE-Cl (acetyl chloride equivalents) for acylation under reflux conditions .
  • Solvent Systems : Dichloroethane (DCE) or methanol are common solvents, with reaction times ranging from 2–12 hours under reflux or room temperature .
  • Purification : Column chromatography or recrystallization is recommended to isolate the product.
  • Critical Considerations : Control moisture levels to avoid side reactions, and monitor reaction progress via TLC or GC-MS.

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to minimize inhalation of vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
  • Storage : Keep in airtight containers away from oxidizing agents and heat sources .

Q. What crystallographic techniques are recommended for determining the molecular structure of this compound?

  • Methodological Answer :
  • X-ray Diffraction : Use SHELXL for small-molecule refinement. Key parameters include:
  • Data Collection : High-resolution intensity data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .
  • Refinement : Employ the SHELX system for robust refinement, especially for resolving twinned crystals or high-symmetry space groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives in complex syntheses?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to enhance selectivity .
  • Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMSO) to improve reaction kinetics .
  • Temperature Gradients : Use microwave-assisted synthesis for faster reaction times and higher yields .
  • Case Study : In Scheme 1 (), Na(OAc)₃BH in dichloroethane at RT achieved >80% yield for analogous aldehydes.

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR, IR, and mass spectrometry results with computational models (e.g., DFT calculations) .
  • Sample Purity : Ensure >95% purity via HPLC or GC-MS before spectral analysis .
  • Literature Comparison : Systematically review databases (e.g., EPA reports) to identify context-specific variations, such as solvent effects on chemical shifts .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the 5-position to modulate reactivity .
  • Structure-Activity Relationship (SAR) : Use iterative synthesis and bioassays to correlate substituent effects with biological outcomes .
  • Case Study : demonstrates successful alkylation of the aldehyde group using secondary amines and Na(OAc)₃BH, yielding pharmacologically relevant analogues.

Q. How can systematic literature reviews mitigate biases in this compound research?

  • Methodological Answer :
  • Search Protocol : Follow EPA guidelines () to exclude non-relevant compounds (e.g., 1,4-dioxane) and prioritize peer-reviewed journals .
  • Data Extraction : Use tools like ECOTOX to track environmental fate and toxicity data, ensuring alignment with research objectives .
  • Contradiction Analysis : Apply qualitative frameworks () to resolve discrepancies in synthesis protocols or analytical results .

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